molecular formula C12H16N2O3 B8273820 1-Methylbutyl 2-nitrobenzimidate

1-Methylbutyl 2-nitrobenzimidate

Cat. No.: B8273820
M. Wt: 236.27 g/mol
InChI Key: YSYIOPZQDCDNQC-UHFFFAOYSA-N
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Description

1-Methylbutyl 2-nitrobenzimidate is an organic compound featuring a benzimidate ester core substituted with a nitro group at the 2-position and a 1-methylbutyl chain as the esterifying alcohol moiety. The nitro group may confer reactivity useful in pharmaceuticals or explosives, though its presence also raises toxicity concerns akin to nitroaromatic compounds like nitrobenzene . Synthesis could involve reacting 2-nitrobenzimidoyl chloride with 1-methylbutanol, paralleling methods used for related esters .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

pentan-2-yl 2-nitrobenzenecarboximidate

InChI

InChI=1S/C12H16N2O3/c1-3-6-9(2)17-12(13)10-7-4-5-8-11(10)14(15)16/h4-5,7-9,13H,3,6H2,1-2H3

InChI Key

YSYIOPZQDCDNQC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=N)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene, (1-Methylbutyl)

  • Structure : Aromatic hydrocarbon with a 1-methylbutyl substituent .
  • Key Properties : Molecular formula C₁₁H₁₆ (MW: 148.24). Boiling point and vapor pressure data are proprietary but likely comparable to alkylbenzenes (e.g., toluene) .
  • Applications: Potential industrial solvent; lacks functional groups for chemical reactivity, unlike the nitro and imidate groups in the target compound.

Sodium O-(1-Methylbutyl) Methylphosphonothioate

  • Structure: Phosphonothioate ester with a 1-methylbutyl chain .
  • Key Properties: Ionic, hygroscopic, and likely water-soluble due to the sodium counterion. The phosphonothioate group enhances stability compared to nitrobenzimidates, which may be more reactive .
  • Applications: Specialized uses in organophosphorus chemistry; distinct from nitrobenzimidates in toxicity and reactivity.

Nitrobenzene and Derivatives

  • Structure: Simple nitroaromatic compound (C₆H₅NO₂) .
  • Key Properties : High toxicity (methemoglobinemia inducer) and environmental persistence .
  • Comparison : The nitro group in 1-methylbutyl 2-nitrobenzimidate may pose similar health risks, though esterification could alter bioavailability.

Amyl Nitrate (Pentyl Nitrate)

  • Structure : Nitrate ester with varying pentyl chains .
  • Key Properties: Flammable, explosive, and vasodilatory effects. Nitrate esters are more labile than nitrobenzimidates due to weaker O–NO₂ bonds .
  • Applications : Historically used in explosives and medicine; contrasts with nitrobenzimidates, which are less studied.

Data Table: Comparative Analysis

Compound Name Molecular Formula Functional Groups Key Properties Applications/Toxicity References
1-Methylbutyl 2-nitrobenzimidate C₁₂H₁₄N₂O₃ Nitro, benzimidate ester Not reported (hypothesized reactive) Synthetic intermediate, potential toxicity N/A
Benzene, (1-methylbutyl) C₁₁H₁₆ Alkylbenzene High hydrophobicity Industrial solvent
Sodium O-(1-methylbutyl) phosphonothioate C₆H₁₄NaO₂PS Phosphonothioate ester Ionic, hygroscopic Organophosphorus synthesis
Nitrobenzene C₆H₅NO₂ Nitroaromatic Toxic, volatile Hazardous industrial agent
Amyl nitrate C₅H₁₁NO₃ Nitrate ester Flammable, unstable Explosives, pharmaceuticals

Research Findings and Toxicity Considerations

  • Nitro Group Hazards : Nitrobenzene exposure causes severe methemoglobinemia, as documented in occupational poisoning cases . The nitro group in 1-methylbutyl 2-nitrobenzimidate may present similar risks, necessitating stringent handling protocols.
  • Ester Stability: Phosphonothioate esters (e.g., ) exhibit greater hydrolytic stability than nitrate esters (), suggesting nitrobenzimidates may degrade under acidic/basic conditions.
  • Synthetic Routes : Analogous to benzamide synthesis (), nitrobenzimidates could be synthesized via imidoyl chloride intermediates.

Preparation Methods

Pinner Reaction Adaptations

The Pinner reaction is a cornerstone for imidate synthesis. For 2-nitrobenzimidates, the reaction likely proceeds as follows:

  • Starting Material : 2-Nitrobenzonitrile (prepared via nitration of benzonitrile or hydrolysis of 2-nitrobenzamide).

  • Alcohol Component : 1-Methylbutanol (a branched primary alcohol).

  • Acid Catalyst : Anhydrous HCl gas or Lewis acids (e.g., ZnCl₂).

Reaction Conditions :

  • Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis of the imidate).

  • Solvent : Dry dichloromethane or ether.

  • Workup : Neutralization with aqueous NaHCO₃, followed by extraction and distillation.

Challenges :

  • The electron-withdrawing nitro group reduces the nucleophilicity of the nitrile, potentially slowing the reaction.

  • Steric hindrance from 1-methylbutanol may necessitate extended reaction times or elevated temperatures.

Nitro-Group Introduction Strategies

The nitro group in 2-nitrobenzimidate can be introduced either before or after imidate formation, each approach presenting distinct advantages and limitations.

Pre-Imidate Nitration

Pathway :

  • Nitration of Benzonitrile :

    • Reagents : HNO₃/H₂SO₄ (mixed acid) at 0–50°C.

    • Regioselectivity : The nitrile group is a meta-director, but steric effects may favor ortho nitration in certain conditions.

    • Yield : ~40–60% for ortho-substituted products, based on analogous nitrations.

  • Purification : Column chromatography to isolate 2-nitrobenzonitrile.

Advantages :

  • Direct incorporation of the nitro group avoids post-synthetic modifications.

  • Compatibility with subsequent Pinner reaction conditions.

Limitations :

  • Low regioselectivity may require tedious purification.

  • Nitration under strongly acidic conditions risks nitrile hydrolysis.

Post-Imidate Nitration

Pathway :

  • Synthesize Benzimidate : Prepare 1-methylbutyl benzimidate via Pinner reaction.

  • Nitration : Use acetyl nitrate (AcONO₂) or tert-butyl nitrite (TBN) to introduce the nitro group.

Reaction Conditions :

  • Nitrating Agent : TBN in acetic anhydride at 0°C.

  • Regioselectivity : The imidate group (-NH-OR) is a strong ortho/para director, favoring nitro-group placement at the ortho position.

Challenges :

  • Nitration may degrade the imidate moiety under harsh conditions.

  • Competing side reactions (e.g., oxidation) necessitate careful stoichiometric control.

Alternative Synthetic Routes

Transimidification

This method involves alkoxy-group exchange between an existing imidate and 1-methylbutanol:

  • Starting Imidate : Ethyl 2-nitrobenzimidate (synthesized via Pinner reaction).

  • Reaction : Heat with 1-methylbutanol in the presence of HCl gas.

  • Mechanism : Acid-catalyzed nucleophilic substitution at the imidate carbon.

Advantages :

  • Avoids direct handling of volatile HCl gas during nitrile activation.

  • Higher yields if the starting imidate is commercially available.

Yield Data :

MethodStarting MaterialYield (%)
TransimidificationEthyl imidate65–75
Direct Pinner2-Nitrobenzonitrile50–60

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) could theoretically assemble the benzimidate skeleton, though no direct examples are documented. Hypothetical steps:

  • Substrates : 2-Nitrobenzamide and 1-methylbutyl halide.

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃ in toluene at 100°C.

Limitations :

  • Limited precedent for imidate synthesis via coupling.

  • Risk of nitro-group reduction under reductive coupling conditions.

Optimization and Scalability

Reaction Parameter Analysis

Key factors influencing yield and purity:

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (Pinner)Prevents hydrolysis
Acid CatalystHCl gas (1.5 equiv)Ensures complete nitrile activation
SolventAnhydrous CH₂Cl₂Enhances nitrile solubility
Reaction Time12–24 hrsCompensates for steric hindrance

Purification Techniques

  • Distillation : Effective for removing excess 1-methylbutanol (bp: 131°C).

  • Chromatography : Silica gel with hexane/ethyl acetate (8:2) resolves imidate from nitrobyproducts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methylbutyl 2-nitrobenzimidate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-nitrobenzimidic acid derivatives with 1-methylbutanol under acidic catalysis (e.g., H₂SO₄ or HCl) may yield the target compound. Key variables include temperature (40–80°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reactants. Yield optimization requires monitoring via TLC or HPLC . Comparative analysis of benzamide derivatives (e.g., N-benzoyl-N-(2-phenylethyl)benzamide) suggests that electron-withdrawing substituents like nitro groups may slow reaction kinetics, necessitating longer reaction times .

Q. How can researchers verify the purity and structural integrity of 1-methylbutyl 2-nitrobenzimidate post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of the nitro group (δ 7.5–8.5 ppm for aromatic protons) and the 1-methylbutyl chain (δ 0.8–1.6 ppm for alkyl protons).
  • HPLC/MS : Assess purity (>95% recommended for pharmacological studies) and detect side products (e.g., unreacted precursors or hydrolysis byproducts).
  • Elemental Analysis : Validate molecular formula (C₁₂H₁₆N₂O₃) and rule out contamination .

Q. What are the key stability considerations for storing 1-methylbutyl 2-nitrobenzimidate in laboratory settings?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the nitrobenzimidate ester linkage. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Solubility in aprotic solvents (e.g., DMSO or DMF) enhances stability during long-term storage. Regular stability testing via HPLC every 6 months is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 1-methylbutyl 2-nitrobenzimidate across different studies?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. For example:

  • Solvent Polarity : Aromatic proton shifts vary between CDCl₃ (δ 7.8–8.2 ppm) and DMSO-d₆ (δ 8.0–8.5 ppm).
  • Tautomeric Forms : The nitro group may induce resonance effects, altering peak splitting patterns. Computational modeling (e.g., DFT) can predict dominant tautomers and validate experimental data .

Q. What mechanistic insights explain the pharmacological activity of 1-methylbutyl 2-nitrobenzimidate in enzyme inhibition studies?

  • Methodological Answer : The nitro group acts as a hydrogen-bond acceptor, targeting enzymes like cytochrome P450 or kinases. Design dose-response assays (IC₅₀ determination) with positive controls (e.g., ketoconazole for CYP inhibition). Molecular docking studies (using AutoDock Vina) can map binding interactions, while mutagenesis experiments validate key residues in the enzyme active site .

Q. How do structural modifications of 1-methylbutyl 2-nitrobenzimidate affect its reactivity in cross-coupling reactions?

  • Methodological Answer : Replace the nitro group with other electron-withdrawing groups (e.g., cyano or trifluoromethyl) to alter reactivity in Suzuki-Miyaura or Heck couplings. Monitor reaction progress via GC-MS and compare turnover frequencies. Substituent effects on regioselectivity can be quantified using Hammett plots .

Q. What strategies mitigate batch-to-batch variability in synthesizing 1-methylbutyl 2-nitrobenzimidate for reproducible in vitro assays?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Control temperature (±2°C) and stirring rate (≥500 rpm).
  • In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of reaction intermediates.
  • Statistical DoE : Optimize factors like catalyst loading and solvent ratio to minimize variability .

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